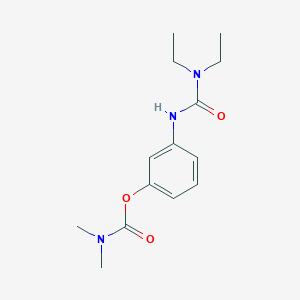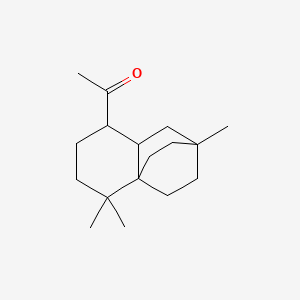
Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The industrial production of Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- involves a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The process ensures that the acetyl group is positioned at the 2-position of the resulting cyclohexene adduct, distinguishing it from other similar fragrances .
Chemical Reactions Analysis
Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions include alcohols, carboxylic acids, and halogenated derivatives.
Scientific Research Applications
Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoleptic and antimicrobial compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology due to its fragrance properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its woody, ambergris-like odor . The molecular targets include olfactory receptor neurons, which are part of the olfactory system.
Comparison with Similar Compounds
Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- is unique due to its specific odor profile and long-lasting scent on skin and fabric . Similar compounds include:
Iso E Super: Another synthetic woody odorant used in perfumes and cosmetics.
Methyl cyclomyrectone: Known for its similar fragrance properties.
Amberlan: A synthetic fragrance with a comparable odor profile.
These compounds share similar uses in the fragrance industry but differ in their specific chemical structures and odor intensities.
Properties
CAS No. |
67989-98-4 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-(2,2,8-trimethyl-5-tricyclo[6.2.2.01,6]dodecanyl)ethanone |
InChI |
InChI=1S/C17H28O/c1-12(18)13-5-6-15(2,3)17-9-7-16(4,8-10-17)11-14(13)17/h13-14H,5-11H2,1-4H3 |
InChI Key |
RVDZMZCRDXUENU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C23C1CC(CC2)(CC3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


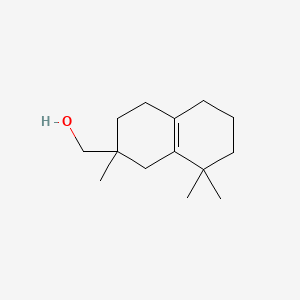
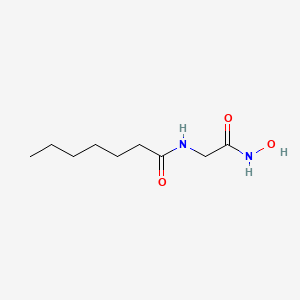
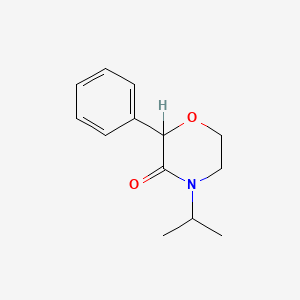
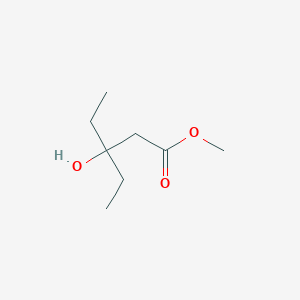

![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
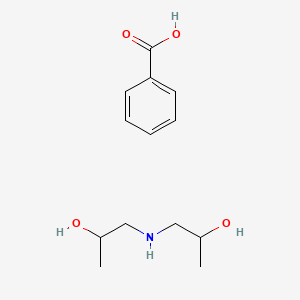
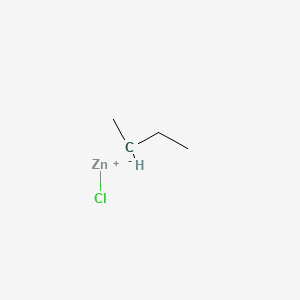
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
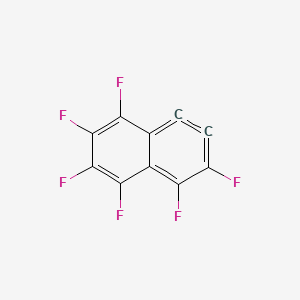
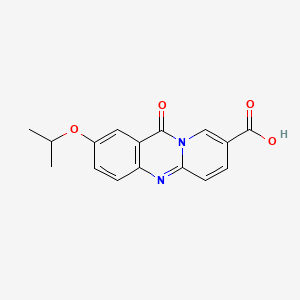
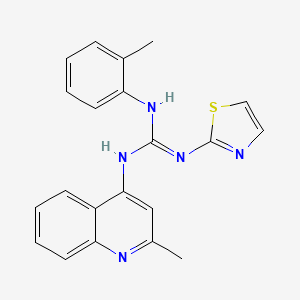
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
